4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid
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Overview
Description
4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-fluoro-6-methylbenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and flow chemistry techniques can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom and tert-butyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry: 4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique substituents make it a valuable building block for designing new molecules with specific properties.
Biology: In biological research, this compound can be used to study the effects of fluorine and tert-butyl groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, fluorinated benzoic acids are known to exhibit anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
4-(Tert-butyl)benzoic acid: Lacks the fluorine and methyl groups, making it less reactive in certain chemical reactions.
2-Fluoro-6-methylbenzoic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-(Tert-butyl)-2-methylbenzoic acid: Lacks the fluorine atom, affecting its chemical reactivity and biological activity.
Uniqueness: 4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid is unique due to the combination of the tert-butyl, fluorine, and methyl groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H15FO2 |
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Molecular Weight |
210.24 g/mol |
IUPAC Name |
4-tert-butyl-2-fluoro-6-methylbenzoic acid |
InChI |
InChI=1S/C12H15FO2/c1-7-5-8(12(2,3)4)6-9(13)10(7)11(14)15/h5-6H,1-4H3,(H,14,15) |
InChI Key |
JKDIFXAOKKURQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)F)C(C)(C)C |
Origin of Product |
United States |
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